

# 3,5-Bis(trifluoromethyl)hydrocinnamic acid molecular weight

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## Compound of Interest

Compound Name: 3,5-Bis(trifluoromethyl)hydrocinnamic acid

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An In-depth Technical Guide: Molecular Weight and Authoritative Characterization of **3,5-Bis(trifluoromethyl)hydrocinnamic Acid**

Audience: Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive analysis of **3,5-Bis(trifluoromethyl)hydrocinnamic acid**, a critical intermediate in contemporary drug discovery. The document's core focus is the definitive establishment of its molecular weight, moving beyond a simple statement of the value to detail the theoretical basis and the multi-faceted experimental methodologies required for its authoritative verification. As a Senior Application Scientist, this guide is structured to impart not just procedural steps but the underlying scientific rationale, ensuring that protocols are understood as self-validating systems. We will explore the compound's foundational physicochemical properties, delve into gold-standard analytical techniques such as mass spectrometry and NMR spectroscopy, and contextualize its significance in medicinal chemistry, particularly as a building block for pharmacologically active amides.<sup>[1][2]</sup> This whitepaper is designed to serve as a practical and educational resource for professionals engaged in the synthesis, characterization, and application of high-value chemical entities.

## Part 1: Foundational Physicochemical & Structural Properties

**3,5-Bis(trifluoromethyl)hydrocinnamic acid**, also known by its systematic name 3-[3,5-bis(trifluoromethyl)phenyl]propanoic acid, is a substituted aromatic carboxylic acid.<sup>[3]</sup> The strategic placement of two trifluoromethyl (-CF<sub>3</sub>) groups on the phenyl ring is a common and highly effective strategy in medicinal chemistry. These groups are potent electron-withdrawing agents that significantly alter the molecule's electronic profile, pKa, and lipophilicity. Furthermore, they enhance metabolic stability by blocking sites susceptible to oxidative metabolism, a crucial consideration in drug design.<sup>[4]</sup> An accurate understanding of its fundamental properties, starting with its molecular weight, is the non-negotiable first step in any research or development workflow.

### Core Properties Summary

The essential physicochemical data for **3,5-Bis(trifluoromethyl)hydrocinnamic acid** are consolidated below. These values represent the foundational parameters for experimental design, from solubility testing to reaction stoichiometry.

Property	Value	Source(s)
Molecular Weight	286.17 g/mol	<sup>[1][3][5][6]</sup>
Molecular Formula	C <sub>11</sub> H <sub>8</sub> F <sub>6</sub> O <sub>2</sub>	<sup>[1][3]</sup>
CAS Number	181772-16-7	<sup>[1][3]</sup>
Synonyms	3-[3,5-Bis(trifluoromethyl)phenyl]propanoic acid	<sup>[3]</sup>
Appearance	White solid / crystalline solid	<sup>[5][7]</sup>
Melting Point	68-73 °C	<sup>[3][5]</sup>
Boiling Point	247 °C (at 760 mmHg)	<sup>[3]</sup>
Density	1.427 g/cm <sup>3</sup>	<sup>[3]</sup>

## Molecular Structure

The structural arrangement dictates the compound's chemical behavior and its potential for interaction with biological targets.

Caption: Molecular structure of **3,5-Bis(trifluoromethyl)hydrocinnamic acid**.

## Part 2: Authoritative Determination of Molecular Weight

While the theoretical molecular weight is a calculated value, its experimental confirmation is a cornerstone of chemical characterization, ensuring sample identity and purity. A multi-technique approach is essential for a robust and trustworthy assessment.

### Theoretical Molecular Weight Calculation

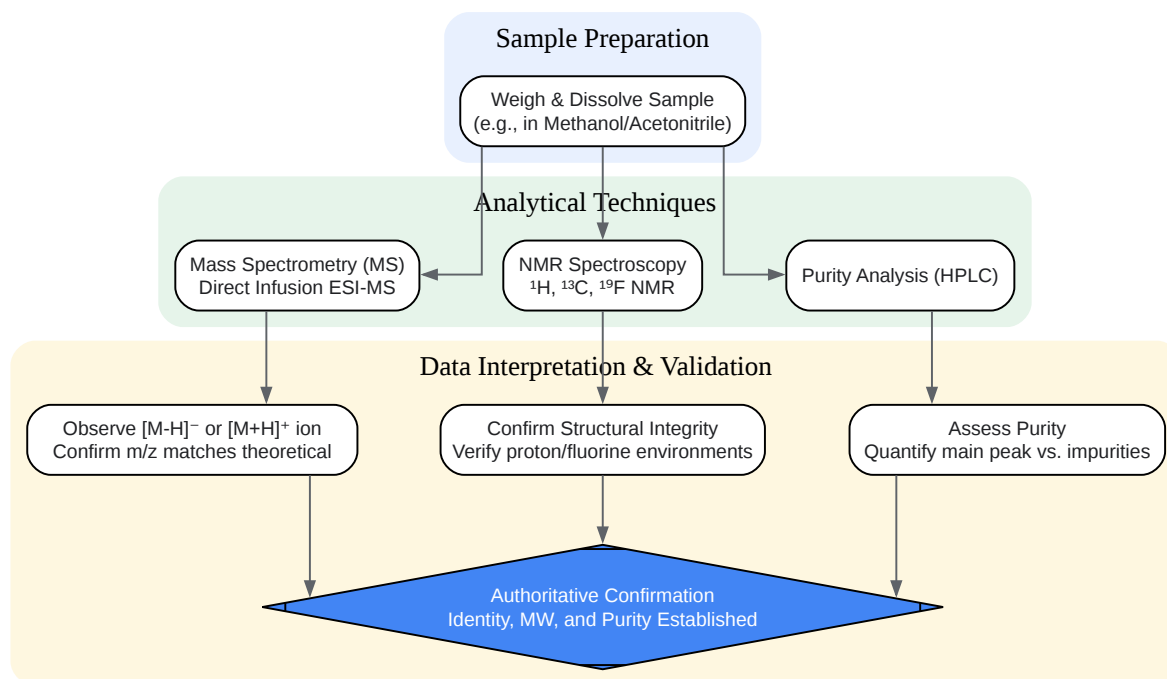
The molecular weight is the sum of the atomic masses of all atoms in the molecule ( $C_{11}H_8F_6O_2$ ).<sup>[8]</sup>

- $(11 \times \text{Carbon atomic mass}) + (8 \times \text{Hydrogen atomic mass}) + (6 \times \text{Fluorine atomic mass}) + (2 \times \text{Oxygen atomic mass})$
- $(11 \times 12.011) + (8 \times 1.008) + (6 \times 18.998) + (2 \times 15.999) = 286.17 \text{ g/mol}$

This calculated value serves as the benchmark for experimental verification.

### Experimental Verification Workflow

A rigorous workflow for confirming the molecular weight and identity of a small molecule involves complementary techniques. Mass spectrometry provides a direct measurement of the mass, while NMR and HPLC provide indispensable data on structure and purity, respectively.



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Caption: Workflow for the authoritative characterization of a small molecule.

## Gold Standard: Mass Spectrometry (MS)

**Expertise & Causality:** Mass spectrometry is the premier technique for determining the molecular weight of small molecules due to its exceptional accuracy and sensitivity.[8][9] For a molecule like **3,5-Bis(trifluoromethyl)hydrocinnamic acid**, which contains an acidic proton, Electrospray Ionization (ESI) in negative ion mode is an ideal choice. ESI is a soft ionization technique that minimizes fragmentation, allowing for the clear observation of the molecular ion. In negative mode, the carboxylic acid readily deprotonates to form the  $[\text{M-H}]^-$  ion, directly providing the molecular weight minus one proton. This provides a direct, high-confidence measurement.

Experimental Protocol: Direct Infusion ESI-MS

- **Sample Preparation:** Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent such as methanol or acetonitrile. The high polarity of these solvents is compatible with the ESI process.
- **Instrument Calibration:** Calibrate the mass spectrometer using a known standard (e.g., sodium trifluoroacetate or a commercial calibration mix) to ensure high mass accuracy.
- **Infusion:** Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump. This ensures a stable spray and consistent ion signal.
- **Data Acquisition:** Acquire data in negative ion mode over a mass range that brackets the expected molecular weight (e.g.,  $m/z$  100-500).
- **Data Analysis:**
  - Identify the most abundant ion in the spectrum. For this compound, the expected base peak will be the  $[M-H]^-$  ion.
  - The observed  $m/z$  value should be approximately 285.16 (286.17 - 1.01).
  - **Trustworthiness:** The presence of this single, dominant ion corresponding to the deprotonated parent molecule serves as a self-validating data point for the compound's molecular weight.

## Structural Confirmation: Nuclear Magnetic Resonance (NMR) Spectroscopy

**Expertise & Causality:** While MS directly measures mass, NMR spectroscopy provides the definitive confirmation of the molecular structure, which is intrinsically linked to the molecular formula and thus the molecular weight.[9] For this compound,  $^1H$  and  $^{19}F$  NMR are particularly informative.  $^1H$  NMR will confirm the presence and connectivity of the propanoic acid chain and the aromatic protons.  $^{19}F$  NMR is crucial for verifying the presence of the two  $-CF_3$  groups, which are the most mass-heavy substituents.

**Experimental Protocol:**  $^1H$  and  $^{19}F$  NMR

- **Sample Preparation:** Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d,  $\text{CDCl}_3$ , or DMSO- $\text{d}_6$ ) in an NMR tube.<sup>[10]</sup> Add a small amount of Tetramethylsilane (TMS) as an internal standard for  $^1\text{H}$  NMR.
- **Instrument Setup:** Tune and shim the NMR spectrometer to ensure high resolution and a symmetrical lineshape.<sup>[10]</sup>
- **$^1\text{H}$  NMR Acquisition:** Acquire a standard one-dimensional proton spectrum.
  - **Expected Signals:** Look for signals corresponding to the two aliphatic  $\text{CH}_2$  groups of the propanoic chain and the aromatic protons on the phenyl ring. The integration of these signals should correspond to the number of protons in each environment.
- **$^{19}\text{F}$  NMR Acquisition:** Without changing the sample, acquire a one-dimensional fluorine spectrum.
  - **Expected Signals:** A single, sharp signal is expected, as both  $-\text{CF}_3$  groups are chemically equivalent. The presence of this signal is unambiguous proof of the trifluoromethyl substituents.
- **Trustworthiness:** The combination of  $^1\text{H}$  and  $^{19}\text{F}$  NMR spectra provides a unique fingerprint of the molecule. When the observed signals and their integrations are consistent with the proposed structure of  $\text{C}_{11}\text{H}_8\text{F}_6\text{O}_2$ , it validates the molecular formula used for the theoretical molecular weight calculation.

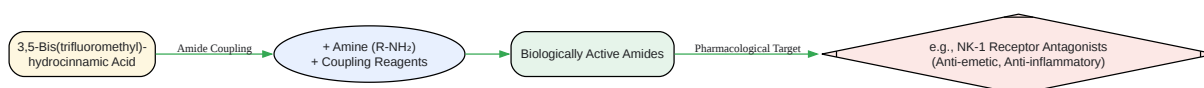
## Part 3: Contextual Significance in Drug Development

The molecular weight and structure of **3,5-Bis(trifluoromethyl)hydrocinnamic acid** are not merely academic data points; they are critical enablers for its application as a high-value intermediate in pharmaceutical research.

### Role as a Synthetic Building Block

This compound is primarily used in the synthesis of more complex, biologically active molecules, particularly novel amides.<sup>[1][2]</sup> Its carboxylic acid functional group is readily

activated for amide bond formation, allowing it to be coupled with a wide variety of amines to generate large libraries of candidate compounds.



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Caption: Role as an intermediate in the synthesis of bioactive amides.

## Application in NK-1 Receptor Antagonism

A significant application of this molecular scaffold is in the development of Substance P (neurokinin-1 or NK-1) receptor antagonists.<sup>[7][11]</sup> These antagonists have therapeutic potential in treating conditions such as chemotherapy-induced emesis, inflammatory diseases, and certain psychiatric disorders.<sup>[7][11]</sup> The 3,5-bis(trifluoromethyl)phenyl moiety is a well-established pharmacophore that provides potent and selective binding to the NK-1 receptor. The ability to reliably synthesize and characterize the hydrocinnamic acid precursor is therefore a critical step in the discovery pipeline for these therapeutics.

## Conclusion

The molecular weight of **3,5-Bis(trifluoromethyl)hydrocinnamic acid** is definitively established as 286.17 g/mol. This guide has demonstrated that while the theoretical calculation provides a starting point, an authoritative confirmation relies on a synergistic analytical approach. Mass spectrometry offers a direct and precise measurement of the molecular mass, while NMR spectroscopy validates the underlying chemical structure. These techniques, complemented by purity analysis via HPLC, form a self-validating system that ensures the identity and quality of this crucial synthetic intermediate. For researchers in drug development, a rigorous understanding and application of these principles are paramount for advancing the synthesis of novel therapeutics, such as NK-1 receptor antagonists, where the unique properties of the bis(trifluoromethyl)phenyl scaffold are leveraged for potent biological activity.

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